Glutamic acid,l-,[3h(g)]
Description
Significance of L-Glutamic Acid as a Neurotransmitter and Metabolic Intermediate in Biological Systems
L-glutamic acid, often referred to as glutamate (B1630785), is the most abundant excitatory neurotransmitter in the vertebrate nervous system, playing a pivotal role in neural activation. wikipedia.orgatamanchemicals.com It is involved in a vast majority of brain functions, including learning, memory, and synaptic plasticity. wikipedia.orgacnp.orgdrugbank.com As an excitatory neurotransmitter, glutamate increases the likelihood that a neuron will fire an action potential. mdpi.com This action is mediated through its interaction with various glutamate receptors, which are broadly classified into ionotropic and metabotropic receptors. drugbank.commedchemexpress.com
Beyond its role in neurotransmission, L-glutamic acid is a key intermediate in cellular metabolism. wikipedia.org It participates in the synthesis of other amino acids and is a crucial component in the urea (B33335) cycle, which detoxifies ammonia (B1221849) in the body. bioline.org.br Furthermore, glutamate can be converted to α-ketoglutarate, a key player in the citric acid cycle, a central energy-yielding pathway. wikipedia.orgresearchgate.net This dual function as both a signaling molecule and a metabolic precursor underscores its fundamental importance in the central nervous system. acnp.orgnih.gov
Rationale for Tritium (B154650) Labeling [3H(G)] in Investigating Glutamatergic Pathways
The study of glutamatergic pathways has been greatly advanced by the use of radiolabeled L-glutamic acid. Tritium ([3H]), a radioactive isotope of hydrogen, is a particularly advantageous label for several reasons. One of the primary advantages of using tritiated ligands is the high specific activity that can be achieved, which is crucial for detecting receptors present in low concentrations. revvity.co.jp High specific activity indicates a high proportion of radiolabeled molecules, leading to greater sensitivity in assays. revvity.co.jponcodesign-services.com
Tritium labeling offers high sensitivity for detecting low-abundance receptors and provides precise quantitative data on binding affinity and receptor density. oncodesign-services.com The low energy of the beta particles emitted by tritium also allows for high spatial resolution in techniques like autoradiography, enabling the precise localization of binding sites within tissues. arxiv.org Furthermore, because tritium is an isotope of hydrogen, its substitution into a molecule like L-glutamic acid results in minimal structural and pharmacological changes, ensuring that the radiolabeled compound behaves almost identically to its non-labeled counterpart.
Historical Context of Radiolabeled Amino Acid Applications in Neurobiology
The application of radiolabeled compounds in biological research dates back to the mid-20th century, revolutionizing the study of metabolic pathways and molecular interactions. The development of radioligand binding assays in the 1970s was a significant milestone, allowing for the direct measurement of drug-receptor interactions with high precision. oncodesign-services.com Initially, these techniques were instrumental in characterizing various receptor systems, including the opioid receptors. nih.gov
The use of radiolabeled amino acids, such as L-glutamic acid, became a vital tool for neurobiologists seeking to understand neurotransmitter function. acs.org Early studies utilized techniques like autoradiography to visualize the distribution of radiolabeled amino acids in the brain, which helped to map out neuronal pathways. acnp.org For instance, the demonstration of sodium-dependent high-affinity transport of glutamate in synaptosomal preparations, visualized through autoradiography, provided early evidence for glutamate's role as a neurotransmitter. acnp.org Over the years, the sophistication of these techniques has grown, with ongoing development of novel radiolabeled amino acids for applications like positron emission tomography (PET) to study brain function in vivo. nih.govsnmjournals.orgresearchgate.net
Physicochemical Properties
The utility of L-[3H(G)]-glutamic acid in research is intrinsically linked to its specific physicochemical characteristics.
| Property | Value |
| Chemical Formula | C5H9NO4 |
| Molecular Weight | Approximately 149.14 g/mol |
| Physical State | Typically a white crystalline powder or solid. nih.gov |
| Solubility | Soluble in water. |
| Stability | Should be stored at low temperatures, often in a solution with stabilizing agents, to minimize decomposition due to radiolysis. |
Note: The molecular weight is based on the non-radiolabeled L-glutamic acid. The addition of tritium atoms will slightly increase this value. nih.gov
Synthesis and Quality Control
The production of high-quality L-[3H(G)]-glutamic acid is essential for reliable and reproducible experimental results.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO4 |
|---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-tritiopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T |
InChI Key |
WHUUTDBJXJRKMK-BMCPPWMHSA-N |
Isomeric SMILES |
[3H][C@](CCC(=O)O)(C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Methodological Frameworks Employing L 3h G Glutamic Acid
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique used to study the interaction of ligands with their receptors. In the context of glutamate (B1630785) research, L-[3H(G)]-glutamic acid acts as the radiolabeled ligand that binds to glutamate receptors, enabling their quantitative analysis.
Principles of Saturation and Competition Binding Studies
Saturation and competition binding studies are two primary types of radioligand binding assays that provide distinct but complementary information about receptor-ligand interactions.
Saturation Binding: This method is used to determine the density of receptors (Bmax) in a given tissue and the affinity of the radioligand for those receptors (KD). nih.govnih.gov In these experiments, tissue preparations are incubated with increasing concentrations of L-[3H(G)]-glutamic acid until all the receptors are occupied, or saturated. The amount of radioligand bound to the receptors is then measured. Non-specific binding, which is the binding of the radioligand to non-receptor components, is determined by adding a high concentration of an unlabeled ligand that competes with the radioligand for receptor binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding. jneurosci.org
Competition Binding: These studies are employed to determine the affinity of unlabeled ligands for a receptor. In this setup, a fixed concentration of L-[3H(G)]-glutamic acid is incubated with the tissue preparation along with varying concentrations of an unlabeled competing ligand. The unlabeled ligand will displace the radioligand from the receptors in a concentration-dependent manner. By measuring the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand (IC50), the inhibitory constant (Ki) of the unlabeled ligand can be calculated. This provides a measure of the affinity of the competing ligand for the receptor. nih.govjneurosci.org
Determination of Binding Kinetics: Apparent Dissociation Constant (KD) and Maximum Binding Capacity (Bmax)
The kinetics of L-[3H(G)]-glutamic acid binding to its receptors are crucial for understanding the strength and nature of their interaction. Two key parameters, the apparent dissociation constant (KD) and the maximum binding capacity (Bmax), are determined from saturation binding experiments. nih.govnih.gov
The apparent dissociation constant (KD) represents the concentration of L-[3H(G)]-glutamic acid at which 50% of the receptors are occupied at equilibrium. It is a measure of the affinity of the radioligand for the receptor; a lower KD value indicates a higher affinity. nih.gov The maximum binding capacity (Bmax) reflects the total number of receptors present in the tissue sample. nih.gov
These parameters are typically determined by analyzing saturation binding data using Scatchard analysis, which plots the ratio of bound to free radioligand against the bound radioligand concentration. nih.govjneurosci.org A linear Scatchard plot suggests the presence of a single class of binding sites. jneurosci.org
Several studies have reported the KD and Bmax values for L-[3H(G)]-glutamic acid binding in various brain regions and under different experimental conditions. For instance, in crude postsynaptic densities from rat cortex, NMDA-sensitive L-[3H]-glutamate binding exhibited a KD of 120 nM and a Bmax of 11.4 pmol/mg protein. nih.gov In bovine brain coated vesicles, a single binding site with a KD of 439 nM and a Bmax of 11.74 pmol/mg protein was identified. nih.gov Studies on hippocampal synaptic membranes have distinguished two binding sites, GLU A and GLU B, with KD values of about 200 nM and 1 µM, respectively. nih.gov
Interactive Table: KD and Bmax Values for L-[3H(G)]-Glutamic Acid Binding in Different Tissues
| Tissue/Preparation | Receptor Subtype(s) | KD (nM) | Bmax (pmol/mg protein) | Reference |
| Rat Cerebral Cortex (Crude Postsynaptic Densities) | NMDA-sensitive | 120 | 11.4 | nih.gov |
| Bovine Brain Coated Vesicles | Quisqualate-sensitive | 439 | 11.74 | nih.gov |
| Rat Hippocampal Synaptic Membranes (GLU A site) | Quisqualate-sensitive | ~200 | Not specified | nih.gov |
| Rat Hippocampal Synaptic Membranes (GLU B site) | Ibotenate-sensitive | ~1000 | Not specified | nih.gov |
| Rat Striatum | Single population | 285 | 14.5 | jneurosci.org |
| Adult Rat Substantia Gelatinosa | NMDA receptor | 315.6 | 0.376 (fmol/g of tissue) | pnas.org |
| Rat C6 Glioma Cells | Metabotropic | 1250 | 12.1 | nih.gov |
| Frozen Rat Cerebral Cortex Membranes (Cl- medium) | Multiple | 349.68 | 97.9 | nih.gov |
| Frozen Rat Cerebral Cortex Membranes (Cl- free) | Multiple | 311 | 44.14 | nih.gov |
| Rat Hippocampal Formation (Stratum Radiatum) | NMDA receptors | 158 | 9.78 | jneurosci.org |
Ionic Regulation of L-[3H(G)]-Glutamic Acid Binding
The binding of L-[3H(G)]-glutamic acid to its receptors is significantly influenced by the ionic composition of the incubation medium. nih.govnih.govnih.govnih.gov Cations such as sodium (Na+), calcium (Ca2+), and chloride (Cl-) can modulate receptor affinity and the number of available binding sites. nih.govjneurosci.org
For example, early studies demonstrated that Cl- ions dramatically increase glutamate binding, although this was later found to be largely associated with an uptake system rather than the excitatory amino acid (EAA) receptors themselves. annualreviews.org To avoid complications from uptake sites, many binding assays are performed in the absence of Na+, Ca2+, and Cl- ions. nih.gov
However, specific ionic conditions can be used to isolate and study particular receptor subtypes. For instance, Ca2+ has been shown to enhance L-[3H]glutamate binding. jneurosci.orgjneurosci.org In one study, the presence of 2.5 mM Ca2+ and 20 mM Cl- trebled the Bmax of [3H]glutamate binding without altering the KD. nih.gov The presence of Ca2+ and Cl- can reveal a pharmacologically distinct population of L-glutamate binding sites. jneurosci.org Divalent cations like Ca2+ and magnesium (Mg2+) have been observed to stimulate glutamate binding to a greater extent than aspartate binding. jneurosci.org The binding of glutamate to receptors in taste cells has also been shown to be dependent on the presence of divalent ions. tandfonline.com
Furthermore, guanine (B1146940) nucleotides have been shown to regulate L-[3H]glutamate binding, suggesting a coupling of some glutamate receptors to G-proteins. nih.govnih.gov For example, guanosine (B1672433) triphosphate (GTP) has been shown to decrease L-[3H]glutamate binding activity. nih.gov
Pharmacological Specificity and Agonist/Antagonist Displacement Profiles
The pharmacological specificity of L-[3H(G)]-glutamic acid binding sites is determined by their affinity for a wide range of synthetic and endogenous compounds, including agonists and antagonists. nih.govnih.govnih.gov By performing competition binding assays with selective ligands, it is possible to characterize the pharmacological profile of the receptor population being studied. nih.gov
For instance, the displacement of L-[3H]glutamate by specific agonists and antagonists is used to identify the contribution of different glutamate receptor subtypes to the total binding observed. nih.gov The relative potencies of various compounds in displacing L-[3H]glutamate binding correlate well with their potencies in functional assays, such as electrophysiological recordings. nih.gov This confirms that the binding sites identified in radioligand assays represent the recognition sites of functional receptors. nih.gov
Studies have established distinct pharmacological profiles for different glutamate receptor subtypes. For example, NMDA-sensitive L-[3H]glutamate binding is potently inhibited by NMDA receptor agonists and antagonists. nih.gov A good correlation has been found between the IC50 values of antagonists in inhibiting NMDA-sensitive L-[3H]-glutamate binding and their pA2 values from electrophysiological experiments. nih.gov
The following table summarizes the inhibitory effects of various compounds on L-[3H(G)]-glutamic acid binding to different receptor subtypes.
Interactive Table: Displacement of L-[3H(G)]-Glutamic Acid Binding by Various Ligands
| Competing Ligand | Receptor Subtype Targeted | Effect on L-[3H(G)]-Glutamate Binding | Reference |
| N-Methyl-D-aspartate (NMDA) | NMDA | Inhibition | nih.govnih.gov |
| α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) | AMPA | Inhibition | nih.gov |
| Kainate | Kainate | Inhibition | nih.govnih.gov |
| Quisqualate | AMPA/Metabotropic | Inhibition | nih.govnih.govnih.gov |
| L-2-amino-4-phosphonobutyric acid (L-AP4) | Group III Metabotropic | Inhibition | nih.gov |
| DL-2-amino-5-phosphonovalerate (AP5) | NMDA Antagonist | Inhibition | nih.gov |
| DL-3(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP) | NMDA Antagonist | Inhibition | nih.gov |
| Ibotenic acid | Metabotropic/NMDA | Inhibition | nih.gov |
| L-Theanine | Glutamate Receptors | Low-affinity inhibition | researchgate.net |
Subtype-Specific L-[3H(G)]-Glutamate Receptor Labeling (e.g., NMDA, AMPA, Kainate)
L-[3H(G)]-glutamic acid can be used to label multiple glutamate receptor subtypes, including the ionotropic NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors. annualreviews.orgnih.govtandfonline.com By carefully selecting the experimental conditions, such as the ionic composition of the buffer and the inclusion of selective unlabeled ligands, it is possible to preferentially label a specific receptor subtype. annualreviews.org
For example, in the absence of Ca2+, Cl-, and Na+ ions, L-[3H]glutamate has been shown to bind to three distinct sites corresponding to NMDA, kainate, and AMPA receptors. nih.gov The anatomical distribution and pharmacological specificity of these sites align with those labeled by more selective radioligands for each receptor subtype. nih.gov
To isolate binding to a particular subtype, researchers often include "masking" ligands that block the other receptor types. For instance, to study NMDA receptors, AMPA and kainate can be added to the incubation medium to prevent L-[3H]glutamate from binding to their respective receptors. nih.gov It has been shown that NMDA inhibits binding at a distinct subset of L-[3H]glutamate sites, while AMPA and kainate can compete for some common sites. nih.gov
The proportion of L-[3H]glutamate binding sensitive to different agonists can be quantified. In one study, the proportions of binding sensitive to NMDA, kainate, and AMPA were found to be 34%, 54%, and 51%, respectively. nih.gov Furthermore, L-[3H]glutamate can be used to label metabotropic glutamate receptors, which are distinguished by their sensitivity to quisqualate and ibotenate but insensitivity to AMPA, NMDA, and kainate. nih.gov
Methodological Considerations in Binding Assays
Several methodological factors must be carefully considered to ensure the accuracy and reproducibility of L-[3H(G)]-glutamic acid binding assays. These include tissue preparation, incubation conditions, and the separation of bound and free radioligand.
Tissue Preparation: The method of tissue preparation can significantly impact the binding results. Both fresh and frozen tissue preparations can be used, but freezing has been shown to reduce L-[3H]glutamate binding. nih.gov However, pre-incubation of previously frozen membranes can increase binding. nih.gov The use of crude plasma membranes or more purified preparations like synaptic plasma membranes can also influence the results. jneurosci.org
Incubation Conditions: The choice of buffer, pH, temperature, and incubation time are critical parameters. epa.govjneurosci.org Optimal binding of [3H]NAAG, a related compound, occurs at a pH between 7 and 7.5. jneurosci.org The temperature can also affect the binding, with the fraction of L-[3H]glutamate binding to NMDA receptors decreasing with increased temperature. epa.gov
Separation of Bound and Free Ligand: A rapid and efficient method for separating the receptor-bound radioligand from the free radioligand in the incubation medium is essential. This is typically achieved by rapid filtration through glass fiber filters. eurofinsdiscovery.com
Nonspecific Binding: It is crucial to accurately determine and subtract nonspecific binding. jneurosci.org This is usually accomplished by including a high concentration of an unlabeled ligand in a parallel set of tubes. jneurosci.org The use of unnecessarily high concentrations of the competing ligand should be avoided as it can lead to the detection of secondary, lower-affinity binding sites. umich.edu
Neurotransmitter Uptake and Transport Studies
Kinetic Analysis of L-[3H(G)]-Glutamic Acid Uptake: Km and Vmax Determination
Kinetic analysis of L-[3H(G)]-glutamic acid uptake is fundamental to understanding transporter efficiency and capacity. By measuring the rate of uptake at various substrate concentrations, researchers can determine two key Michaelis-Menten kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). jneurosci.orgplos.orgresearchgate.net
Km (Michaelis constant): This parameter represents the substrate concentration at which the transport rate is half of its maximum (Vmax). A lower Km value indicates a higher affinity of the transporter for glutamate.
Vmax (Maximum velocity): This parameter reflects the maximum rate of transport when the transporter is saturated with the substrate. Vmax is directly proportional to the number of functional transporter proteins present in the membrane. researchgate.net
Studies utilizing L-[3H(G)]-glutamic acid have successfully determined these kinetic constants for various glutamate transporters in different preparations. For instance, in a study on glioma cells, a high-affinity transport component was identified with a Km of 123 µM and a Vmax of 2.99 nmol/min/mg of protein. jneurosci.orgnih.gov In another study investigating the effects of glutaric acid on striatal synaptosomes, it was observed that glutaric acid significantly decreased the Vmax of L-[3H]glutamate uptake without affecting the Km value. nih.gov These kinetic parameters are crucial for comparing transporter function under different physiological or pathological conditions.
Table 1: Michaelis-Menten Kinetic Parameters for L-[3H(G)]-Glutamic Acid Uptake
| Preparation | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| LRM55 Glioma Cells | 123 | 2.99 | jneurosci.orgnih.gov |
| Rat Striatal Synaptosomes (Control) | Not specified | Not specified | nih.gov |
| Rat Striatal Synaptosomes (with Glutaric Acid) | No change | Decreased | nih.gov |
| TR-iBRB2 Cells (Gabapentin Uptake) | 735 | Not specified | bauerhartzlab.org |
| RPE-J Cells (Gabapentin Uptake) | 507 | Not specified | bauerhartzlab.org |
This table is interactive. Click on the headers to sort the data.
Characterization of High-Affinity and Low-Affinity Transport Components
Glutamate transport into cells is not a monolithic process and is often mediated by multiple transport systems with distinct affinities for the substrate. The use of L-[3H(G)]-glutamic acid has been instrumental in distinguishing between high-affinity and low-affinity transport components. nih.gov
High-affinity uptake systems are characterized by their ability to transport glutamate at low micromolar concentrations and are generally considered to be the primary mechanism for clearing glutamate from the synaptic cleft. jneurosci.orgnih.gov In contrast, low-affinity transport systems become more significant at higher glutamate concentrations and may play a different physiological role.
A study on glioma cells demonstrated the presence of both a high-affinity component that followed Michaelis-Menten kinetics and a non-saturable, low-affinity component. jneurosci.orgnih.gov Similarly, research on rat brain membranes revealed the presence of a high-affinity binding site with a dissociation constant (KD) of 11 nM and a lower-affinity site with a KD of 80 nM. nih.gov The ability to differentiate these components is crucial for understanding the complex regulation of extracellular glutamate levels.
Ionic Dependence of L-[3H(G)]-Glutamic Acid Transport (e.g., Na+, Cl-)
The transport of glutamate across the cell membrane is an active process that is tightly coupled to the electrochemical gradients of various ions. L-[3H(G)]-glutamic acid uptake assays performed in ion-substituted media have been pivotal in elucidating these ionic dependencies.
The majority of high-affinity glutamate uptake is dependent on the presence of extracellular sodium ions (Na+). researchgate.netjneurosci.org The inwardly directed Na+ gradient provides the primary driving force for glutamate accumulation against its concentration gradient. researchgate.netnih.gov In many systems, glutamate transport is coupled to the co-transport of three Na+ ions and one proton (H+), and the counter-transport of one potassium ion (K+). researchgate.net
Interestingly, studies have also revealed a significant dependence on chloride ions (Cl-) for glutamate transport in certain cell types. For example, in LRM55 glioma cells, it was found that while 65% of high-affinity uptake was sodium-dependent, the remaining 35% was dependent on chloride. nih.gov This was the first description of a sodium-independent, chloride-dependent high-affinity glial transport system. nih.gov Further research has shown that both Na+ and Cl- gradients can independently energize the net flow of L-glutamate in certain preparations, such as lobster hepatopancreatic brush border membrane vesicles. nih.gov
Cellular Localization of L-[3H(G)]-Glutamic Acid Uptake: Neuronal vs. Glial Transporters
A long-standing question in neuroscience has been the relative contribution of neurons and glial cells to the clearance of synaptic glutamate. nih.gov Autoradiographic and uptake studies using L-[3H(G)]-glutamic acid in various brain preparations have provided critical insights into this issue.
Early studies using radiolabeled excitatory amino acids, including L-[3H]glutamate, suggested that uptake occurred preferentially in nerve terminals when applied to brain slices or infused in vivo. usp.br However, it is now widely accepted that glial cells, particularly astrocytes, play a predominant role in glutamate uptake in the brain. nih.govnih.gov
Immunocytochemical studies have identified the specific localization of different glutamate transporter subtypes. For instance, GLT-1 (EAAT2) is found exclusively in astrocytes, while GLAST (EAAT1) is present in both neurons and astrocytes. nih.gov The transporter EAAC1 (EAAT3) is specific to neurons. nih.gov Studies using L-[3H]glutamate in cerebellar slices have shown that under certain conditions, the accumulation is essentially glial. nih.gov This differential localization underscores the distinct roles that neuronal and glial transporters play in maintaining glutamate homeostasis.
Inhibition and Modulation of Transport Mechanisms
The pharmacological manipulation of glutamate transporters is a key strategy for understanding their function and for developing potential therapeutic interventions. L-[3H(G)]-glutamic acid uptake assays provide a robust platform for screening and characterizing the effects of various inhibitors and modulators.
These assays measure the ability of a test compound to compete with L-[3H(G)]-glutamic acid for binding to and transport by the glutamate transporter. A reduction in the uptake of the radiolabeled substrate in the presence of the test compound indicates an inhibitory effect.
A wide range of compounds has been tested using this methodology. For example, in glioma cells, the glutamate analogues L-cysteine sulfinic acid, L-cysteic acid, and L-aspartic acid were found to be potent inhibitors of L-[3H]glutamate uptake. jneurosci.orgnih.gov Other studies have investigated the inhibitory effects of compounds like DL-threo-β-Benzyloxyaspartic acid (TBOA), a well-known competitive inhibitor, and (+)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid ((+)-HIP-B), which exhibits a mixed mechanism of inhibition. nih.gov Furthermore, the inhibitory effects of endogenous substances like glutaric acid have also been characterized using L-[3H]glutamate uptake assays. nih.gov
Table 2: Inhibition of L-[3H(G)]-Glutamic Acid Uptake by Various Compounds
| Compound | Cell/Tissue Preparation | Effect | Reference |
| L-cysteine sulfinic acid | LRM55 Glioma Cells | Inhibition | jneurosci.orgnih.gov |
| L-cysteic acid | LRM55 Glioma Cells | Inhibition | jneurosci.orgnih.gov |
| L-aspartic acid | LRM55 Glioma Cells | Inhibition | jneurosci.orgnih.gov |
| Glutaric acid | Rat Striatal Synaptosomes | Inhibition | nih.gov |
| Trolox | Rat Striatal Synaptosomes | No effect on GA-induced inhibition | nih.gov |
| (+)-HIP-B | Glutamate Transporter EAAC1 | Mixed Inhibition | nih.gov |
| TBOA | Glutamate Transporters | Competitive Inhibition | nih.gov |
This table is interactive. Click on the headers to sort the data.
Ex Vivo Slice Preparations for Uptake Measurement
Ex vivo brain slice preparations offer a significant advantage for studying neurotransmitter uptake as they largely preserve the native cytoarchitecture and synaptic circuitry of the brain region of interest. nih.gov The use of L-[3H(G)]-glutamic acid in acute hippocampal slices, for example, allows for reliable and functionally relevant measurements of glutamate transport. nih.govjove.com
This technique involves incubating acutely prepared brain slices in a medium containing L-[3H(G)]-glutamic acid for a defined period. jove.comjneurosci.org Following incubation, the slices are washed to remove extracellular radiolabel, and the amount of radioactivity taken up by the tissue is quantified. jneurosci.org This method allows for the investigation of glutamate uptake in specific brain regions, such as the dorsal, intermediate, and ventral hippocampus, and can be used to assess the effects of in vivo manipulations, such as pharmacological treatments or in the context of various disease models. nih.gov Studies have utilized this approach to examine glutamate uptake in cerebellar slices as well, providing insights into the glutamate-glutamine cycle. nih.gov
Metabolic Tracing and Neurotransmitter Cycling Analysis
The use of L-[3H(G)]-glutamic acid allows for the precise tracking of glutamate's fate within biological systems. By introducing this radiolabeled tracer, researchers can follow its conversion into various key metabolites, offering a window into the intricate processes of neurotransmitter recycling and energy metabolism.
Quantification of L-[3H(G)]-Glutamic Acid Conversion to Metabolites (e.g., Glutamine, GABA, α-Ketoglutarate)
Studies utilizing L-[3H(G)]-glutamic acid have successfully quantified its transformation into essential downstream molecules. For instance, in adult rat cerebellar slices, after a seven-minute incubation period with L-[3H(G)]-glutamic acid, a significant portion of the radioactivity is recovered in its metabolites. nih.gov Approximately 42% is converted to glutamine, 25% to α-ketoglutarate, and 1.4% to GABA. nih.gov This demonstrates the rapid metabolic turnover of glutamate in neural tissue. The conversion to glutamine is a key step in the glutamate-glutamine cycle, primarily occurring in astrocytes. The formation of α-ketoglutarate signifies glutamate's entry into the Krebs cycle for energy production. nih.govatamanchemicals.comresearchgate.net The synthesis of GABA from glutamate highlights the precursor role of glutamate in the production of the brain's primary inhibitory neurotransmitter.
In cultured rat astrocytes, the enzymatic conversion of L-[3H]glutamate to L-[3H]glutamine has been quantified, showing that approximately 40% of the accumulated L-[3H]glutamate is converted to L-[3H]glutamine over a 30-minute period. nih.govpsu.edu This conversion is significantly reduced by the glutamine synthetase inhibitor, L-methionine sulfoximine (B86345) (MSO), confirming the enzymatic pathway. nih.govpsu.edu
| Metabolite | Percentage of Radioactivity | Tissue/Cell Type | Incubation Time |
| Glutamine | 42% | Adult Rat Cerebellar Slices | 7 minutes |
| α-Ketoglutarate | 25% | Adult Rat Cerebellar Slices | 7 minutes |
| GABA | 1.4% | Adult Rat Cerebellar Slices | 7 minutes |
| Glutamine | ~40% | Cultured Rat Astrocytes | 30 minutes |
Investigation of the Glutamate-Glutamine Cycle Dynamics
The glutamate-glutamine cycle is a fundamental process for maintaining the supply of glutamate for neurotransmission. wikipedia.org L-[3H(G)]-glutamic acid has been instrumental in elucidating the dynamics of this cycle, which involves the uptake of synaptically released glutamate by astrocytes, its conversion to glutamine, and the subsequent transfer of glutamine back to neurons to be reconverted into glutamate. wikipedia.org
Studies using L-[3H(G)]-glutamic acid in cerebellar slices have shown that under depolarizing conditions, which mimic neuronal firing, the accumulated radioactivity is preferentially found in glutamate. nih.gov This indicates that during periods of high neuronal activity, the conversion of glutamine back to glutamate in neurons is a critical and regulated step. These experiments underscore the interconnectedness of glial and neuronal compartments in sustaining neurotransmission. nih.gov The regulation of this cycle occurs at multiple levels, including the uptake of glutamate and the activity of neuronal glutaminase. nih.gov
Radiochemical Purity Assessment of Metabolites
Ensuring the radiochemical purity of the metabolites derived from L-[3H(G)]-glutamic acid is crucial for the accurate interpretation of metabolic tracing studies. Methodologies have been developed to separate and quantify the radiolabeled substrate and its products. A common technique involves the use of anion exchange columns to separate L-[3H]glutamate from its conversion product, L-[3H]glutamine. nih.govpsu.edu The radioactivity in the eluted fractions is then measured using a scintillation counter. nih.govpsu.edu
Furthermore, high-performance liquid chromatography (HPLC) is often employed to verify the identity and purity of the radiolabeled compounds. snmjournals.orgsnmjournals.orgnih.gov For instance, chiral HPLC can be used to determine the optical purity of synthesized radiolabeled amino acids, ensuring that the biological activity observed is attributable to the correct isomer. snmjournals.orgsnmjournals.org In studies involving other radiolabeled glutamine analogs, analytical HPLC and radio-TLC are used to confirm radiochemical purity. nih.gov
Quantitative Autoradiography and Imaging
Quantitative autoradiography with L-[3H(G)]-glutamic acid allows for the visualization and quantification of glutamate binding sites and uptake in different brain regions and cellular compartments. This technique provides a detailed anatomical map of glutamatergic systems.
Regional Distribution Mapping of L-[3H(G)]-Glutamic Acid Binding Sites in Tissue Sections
Quantitative autoradiography has been used extensively to map the distribution of L-[3H]glutamate binding sites throughout the central nervous system. nih.govjneurosci.org These studies reveal a heterogeneous distribution that often correlates with the known pathways of glutamatergic neurons. nih.gov
In the rat brain, high densities of L-[3H]glutamate binding sites are found in telencephalic regions, particularly the CA1 region of the hippocampus and layers I to III of the frontal cortex. nih.govjneurosci.org The basal ganglia also show distinct patterns, with the nucleus accumbens having the highest levels, followed by the caudate/putamen, and very low levels in the globus pallidus. nih.govjneurosci.org Moderate levels are observed in thalamic regions, while the midbrain and brainstem generally have lower densities, with some exceptions like the nucleus of the solitary tract and the inferior olive. nih.gov In the rat vestibular nuclei, a substantial level of glutamate binding has been observed, with the highest numbers in the medial vestibular nuclei, correlating with the projection areas of the vestibular nerve. nih.gov
Studies in chick brain have also shown significant L-[3H]glutamic acid binding, which increases notably after hatching, particularly in the hemispheres, optic lobes, and brain stem. nih.gov
| Brain Region (Rat) | Density of L-[3H]Glutamate Binding Sites |
| Hippocampus (CA1) | Very High |
| Frontal Cortex (Layers I-III) | High |
| Nucleus Accumbens | High |
| Caudate/Putamen | Intermediate |
| Thalamus | Moderate |
| Vestibular Nuclei (Medial) | High |
| Globus Pallidus | Very Low |
| Midbrain/Brainstem | Low |
Visualization of L-[3H(G)]-Glutamic Acid Uptake and Accumulation in Cells and Tissues
Autoradiographic studies have also been employed to visualize the uptake and accumulation of L-[3H(G)]-glutamic acid, providing insights into the cellular localization of glutamate transport. In the cerebellar cortex, low concentrations of L-[3H(G)]-glutamate are preferentially taken up into the molecular layer, with accumulation being primarily glial. nih.gov This supports the critical role of astrocytes in clearing glutamate from the synaptic cleft.
In dissociated cell cultures of the mammalian cerebral cortex, high-affinity uptake of [3H]GABA has been used as a marker for GABAergic neurons. jneurosci.org Studies combining this with immunohistochemistry for glutamate decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate, have shown a high correlation, confirming that neurons that synthesize GABA are also those that accumulate it via high-affinity uptake. jneurosci.org While this study focuses on GABA, it highlights the utility of radiolabeled amino acids in visualizing specific neuronal populations. Similarly, L-[3H(G)]-glutamic acid uptake studies help to identify and characterize glutamatergic cells and pathways. For instance, experiments with cultured chick retina cells have demonstrated a high-affinity uptake system for L-glutamate. nih.gov
Developmental Changes in L-[3H(G)]-Glutamic Acid Binding/Uptake using Autoradiography
Autoradiographic studies utilizing L-[3H(G)]-Glutamic acid have been instrumental in mapping the dynamic changes in glutamate receptor binding and uptake sites during the development of the central nervous system. These studies reveal that the density and distribution of these sites are not static but undergo complex, regionally specific alterations throughout the pre- and postnatal periods.
Research findings indicate that glutamate binding sites are present early in development, with significant changes occurring during key neurodevelopmental events. frontiersin.orgnih.gov Quantitative in vitro receptor autoradiography in the rat brain has demonstrated the presence of glutamatergic receptor densities between postnatal day (P) 0 and P10 in various regions, including the olfactory bulb, striatum, hippocampus, and cerebellum, suggesting their early importance in brain development. frontiersin.orgnih.govresearchgate.net Generally, the density of most glutamate receptor subtypes tends to peak within the first 30 postnatal days. frontiersin.org Similarly, studies on glutamate uptake have shown that it is typically higher in immature animals. nih.gov
The developmental pattern of L-[3H]glutamate binding is highly heterogeneous across different brain regions. An autoradiographic assay in the rat brain, designed to label a unique glutamate recognition site insensitive to N-methyl-D-aspartate (NMDA), kainate (KA), and quisqualate (QQA), identified four distinct, regionally specific developmental trajectories. nih.govumich.edu
Reticular Nucleus of the Thalamus : This region exhibits a very high level of binding at postnatal day 1 (PND1), which is followed by a substantial and progressive 80% decline as the brain matures. nih.govumich.edu
Entorhinal Cortex : In stark contrast, the entorhinal cortex shows a progressive and dramatic increase in binding, ranging from 500% to 1100%, throughout development. nih.govumich.edu
Ventral Posterior Medial Nucleus of the Thalamus : This nucleus displays a transient surge in binding, with a 200-300% increase that peaks around PND10, followed by a steady decrease. nih.govumich.edu
Frontal Cortex : Binding levels in the frontal cortex remain relatively stable throughout the developmental period studied. nih.govumich.edu
This distinct regional and temporal patterning suggests that these glutamate binding sites may play a crucial role in the normal development of the central nervous system. nih.govumich.edu
Further investigations into specific glutamate receptor subtypes using autoradiography have provided more detailed insights. For instance, a transient increase in glutamatergic receptor densities in the hippocampus has been observed, which may be linked to synaptic plasticity. frontiersin.orgnih.gov This is followed by a decline in NMDA receptor densities in both the striatum and hippocampus from P30 to P90, a phenomenon potentially related to synaptic elimination and the refinement of neural networks in the postnatal brain. frontiersin.orgnih.govresearchgate.net
The cerebellum also undergoes significant developmental regulation of glutamate binding sites. nih.govnih.gov In the mouse deep cerebellar nuclei, a high density of Ca2+/Cl−-dependent, quisqualate-sensitive binding sites is present in young animals, but this density markedly decreases between the 10th and 25th postnatal day, remaining low in adulthood. nih.gov In contrast, the density of Ca2+/Cl−-independent binding sites in this region remains consistently low throughout postnatal development. nih.gov
The following tables summarize the key research findings on the developmental changes in L-[3H(G)]-Glutamic Acid binding from autoradiographic studies.
Table 1: Regional Developmental Patterns of L-[3H]Glutamate Binding in Rat Brain
| Brain Region | Developmental Pattern | Peak Binding / Key Change | Reference |
|---|---|---|---|
| Reticular Nucleus (Thalamus) | Initial high binding, then progressive decline | High at PND1, then 80% decrease | nih.govumich.edu |
| Entorhinal Cortex | Progressive increase | 500-1100% increase during development | nih.govumich.edu |
| Ventral Posterior Medial Nucleus (Thalamus) | Transient increase, then decline | Peaks at PND10 (200-300% increase) | nih.govumich.edu |
| Frontal Cortex | Relatively stable | Constant levels throughout development | nih.govumich.edu |
| Hippocampus | Transient increase, then decline (NMDA subtype) | Increase may be involved in synaptic plasticity; decline from P30-P90 | frontiersin.orgnih.gov |
Table 2: Developmental Changes of L-[3H]L-Glutamate Binding in Mouse Cerebellum
| Cerebellar Region/Layer | Developmental Finding | Ion/Analogue Sensitivity | Reference |
|---|---|---|---|
| Deep Cerebellar Nuclei | High density in young animals, decreases between PND10-25 | Ca2+/Cl−-dependent, quisqualate-sensitive sites decrease | nih.gov |
| Deep Cerebellar Nuclei | Low and constant density | Ca2+/Cl−-independent sites remain stable | nih.gov |
| Molecular Layer | Density increases until PND25; lower in specific lobules after PND15 | Cl-/Ca2+ effect increases with age; quisqualate-sensitive | nih.gov |
Research Applications of L 3h G Glutamic Acid in Neurobiology
Common Methods of Tritium (B154650) Labeling of L-Glutamic Acid
Several methods are employed for the synthesis of tritiated compounds. A common approach for labeling L-glutamic acid with tritium involves catalytic exchange in the presence of a metal catalyst. This method introduces tritium atoms at various positions on the molecule. The "(G)" in L-[3H(G)]-glutamic acid signifies that the tritium is generally, and not specifically, located at one position.
Analytical Techniques for Determining Radiochemical Purity
Ensuring the radiochemical purity of the final product is a critical step. researchgate.net Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form. nih.gov Various analytical techniques are used for this purpose.
Commonly employed methods include:
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the radiolabeled compound from any radioactive impurities. iaea.org
Thin-Layer Chromatography (TLC): TLC is another chromatographic method used to assess purity by separating components based on their differential movement on a stationary phase. researchgate.net
Quality control procedures are essential to verify the identity and purity of the radiolabeled compound before its use in biological assays. epa.gov
Applications in Biomedical Research
L-[3H(G)]-glutamic acid is a versatile tool with a wide range of applications in biomedical research, particularly in neuroscience.
Considerations for Reproducibility and Interpretation of L 3h G Glutamic Acid Research
Receptor Binding Assays
Radioligand binding assays are a fundamental technique used to characterize the interaction of ligands with their receptors. oncodesign-services.com In these assays, L-[3H(G)]-glutamic acid is used to label glutamate (B1630785) receptors. By measuring the amount of radioactivity bound to cell membranes or tissue preparations, researchers can determine key parameters such as receptor density (Bmax) and the affinity (Kd) of the ligand for the receptor. nih.govsigmaaldrich.com These assays are crucial for screening new drug candidates that target the glutamatergic system. nih.gov
Neurotransmitter Uptake and Release Studies
The precise control of neurotransmitter concentrations in the synapse is critical for proper neuronal communication. L-[3H(G)]-glutamic acid is extensively used to study the mechanisms of glutamate uptake and release. researchgate.netjove.com Researchers can measure the rate of uptake of the radiolabeled glutamate into cells or synaptosomes (resealed nerve terminals) to characterize the function of glutamate transporters. danaher.commoleculardevices.com Similarly, the release of pre-loaded L-[3H(G)]-glutamic acid from neuronal preparations can be stimulated and measured to investigate the mechanisms of neurotransmitter release. jove.com
Metabolic Pathway Analysis
Given L-glutamic acid's role as a metabolic intermediate, radiolabeled versions are used to trace its metabolic fate within cells and tissues. nih.govnih.gov By following the radioactivity from L-[3H(G)]-glutamic acid, scientists can identify and quantify the various metabolic products formed, providing insights into the activity of different metabolic pathways, such as the Krebs cycle and amino acid metabolism. nih.govresearchgate.net For instance, studies have used radiolabeled glutamate to investigate its conversion to glutamine and aspartate. nih.gov
Handling and Storage
The proper handling and storage of radiolabeled compounds like L-[3H(G)]-glutamic acid are paramount for safety and to maintain the integrity of the compound.
Future Directions in L 3h G Glutamic Acid Research
Recommended Storage Conditions
To prevent degradation, L-[3H(G)]-glutamic acid should be stored in a locked, dedicated freezer or refrigerator. princeton.edu It is often supplied in a solution containing ethanol (B145695) or other agents to inhibit bacterial growth and reduce radiolysis (decomposition caused by the emitted radiation). The storage area must be clearly labeled with radiation warning signs. upstate.edulabmanager.com
Precautions for Handling Radiolabeled Compounds
Working with radioactive materials requires strict adherence to safety protocols. wisc.edu This includes:
Wearing appropriate personal protective equipment (PPE), such as lab coats, gloves, and safety glasses. princeton.eduwisc.edu
Working in a designated area specifically for radioactive materials. uic.edu
Using shielding when necessary to minimize radiation exposure. upstate.edu
Regularly monitoring the work area and personnel for contamination. uic.edu
Prohibiting eating, drinking, and the application of cosmetics in the laboratory. labmanager.comuic.edu
Ensuring all radioactive waste is disposed of according to institutional and regulatory guidelines. uic.edu
Q & A
Basic Research Questions
Q. What are the standard methodological approaches for quantifying L-glutamic acid in complex biological matrices, and how are matrix interferences mitigated?
- Answer : The enzymatic UV test is a validated method for quantifying L-glutamic acid in foodstuffs and biological samples. Key steps include:
- Sample preparation : Homogenize solid samples, extract with hot water, and filter to remove particulates or fats .
- pH adjustment : Acidic samples should be neutralized to pH ~8.0 using NaOH/KOH to optimize enzymatic activity .
- Interference mitigation : Use enzymatic specificity (e.g., glutamate dehydrogenase) to avoid cross-reactivity with structurally similar compounds.
- Reference standards : Prepare L-glutamic acid solutions in ammonium sulfate buffers for calibration, as described in analytical kits .
Q. How is the purity and suitability of L-glutamic acid validated for cell culture studies?
- Answer :
- Endotoxin testing : Ensure endotoxin levels are below thresholds (e.g., <0.1 EU/mg) using Limulus Amebocyte Lysate (LAL) assays .
- Chromatographic purity : HPLC or UPLC analysis with UV detection (210–280 nm) confirms ≥98.5% purity, critical for cell culture reproducibility .
- Physicochemical validation : Measure specific rotation (e.g., +31.4° in 6 N HCl) and pKa values (α-COOH: 2.10, ϕ-COOH: 4.07) to confirm structural integrity .
Q. Which functional groups in L-glutamic acid are essential for its biochemical activity, and how are they characterized?
- Answer : Key functional groups include:
- α-amino and α-carboxyl groups : Critical for peptide bond formation and protein synthesis.
- γ-carboxyl side chain : Responsible for pH-dependent charge (pKa ~4.07) and metal ion chelation.
- Characterization methods :
- Titration curves : To determine pKa values .
- FT-IR/NMR spectroscopy : Identify vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and proton environments .
Advanced Research Questions
Q. What experimental strategies optimize L-glutamic acid production in microbial fermentation systems?
- Answer : Solid-state fermentation optimization involves:
-
Carbon/nitrogen source screening : Bran (100 g) and pig ossein (60 g) enhance yield via amino acid liberation .
-
Surfactant addition : Tripolycerol monostearate (3 g) improves substrate accessibility .
-
Orthogonal array design : Statistically validate parameter interactions (e.g., temperature, pH) to maximize yield (167.8 g/kg) .
Parameter Optimal Value Bran 100 g Pig ossein 60 g (NH₄)₂SO₄ 15 g Fermentation time 5 days
Q. How can researchers investigate L-glutamic acid's role in neurotransmission and synaptic plasticity?
- Answer :
- Metabolic flux analysis : Use ³H-labeled L-glutamic acid ([3H(G)]) to track incorporation into glutamate pools and GABA via decarboxylation .
- Electrophysiology : Measure postsynaptic currents in neurons exposed to glutamic acid receptor agonists/antagonists (e.g., NMDA/AMPA) .
- Knockout models : Study synaptic plasticity defects in GLUD1 or GLUD2 knockout mice, which disrupt glutamate dehydrogenase activity .
Q. What advanced techniques are used to study post-translational modifications (PTMs) of glutamic acid decarboxylase (GAD)?
- Answer :
- Mass spectrometry : Identify phosphorylation sites (e.g., Ser-334 in GAD65) using LC-MS/MS .
- Co-immunoprecipitation : Detect interactions with kinases (e.g., CaMKII) that regulate GAD activity .
- Mutagenesis assays : Replace putative PTM sites (e.g., lysine residues) to assess impact on enzyme stability and GABA production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
